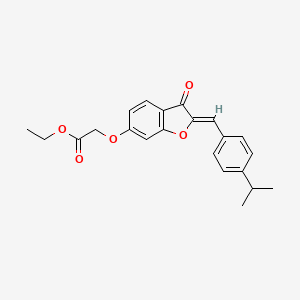![molecular formula C16H19BrClNO3 B2725784 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide CAS No. 923184-48-9](/img/structure/B2725784.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, a bromine atom, a chlorine atom, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group would form a cyclic structure, with the benzamide group attached to one end .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The bromine and chlorine atoms could potentially be replaced in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine and chlorine atoms might increase its density and boiling point compared to compounds with similar structures but without these halogens .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anticonvulsant Properties : Certain spirocyclic compounds, including derivatives of azaspiro[4.5]decane, have been synthesized and evaluated for their anticonvulsant properties. These studies highlight the potential of spirocyclic compounds in developing new antiepileptic drugs. The structure-activity relationship analysis contributes to understanding how modifications in the chemical structure can influence anticonvulsant activity (Kamiński et al., 2008).
Antiviral Activity : Spirocyclic compounds have also been investigated for their antiviral properties. For example, derivatives have been synthesized and evaluated against human coronavirus and influenza virus, demonstrating the potential of these compounds in antiviral drug development. This suggests a broad application of spirocyclic derivatives in combating viral infections (Apaydın et al., 2019).
Anticancer Activity : Research has also explored the anticancer properties of spirocyclic derivatives. The synthesis of new spirocyclic compounds and their evaluation against various cancer cell lines indicate their potential as anticancer agents. This research direction is crucial for discovering novel therapeutic agents for cancer treatment (Flefel et al., 2017).
Chemical Synthesis and Characterization
- Synthetic Intermediates : Spirocyclic compounds, including dioxaspiro[4.5]decane derivatives, are valuable synthetic intermediates in organic chemistry. They are used in synthesizing a wide range of organic chemicals, pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis and characterization of such compounds are essential for advancing chemical synthesis methodologies (Zhang Feng-bao, 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClNO3/c17-11-4-5-14(18)13(8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMUJYDEDCYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

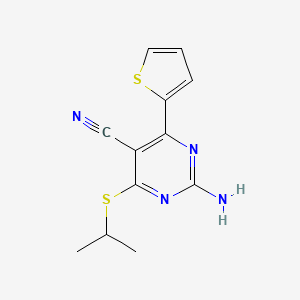


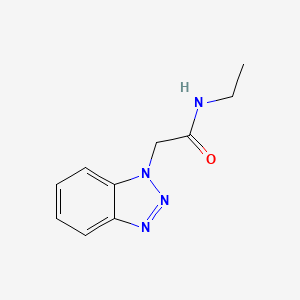
![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)


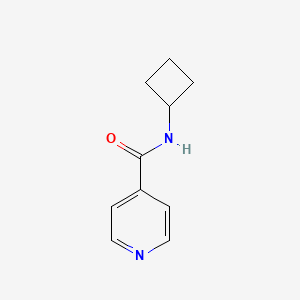

![3-(2-furylmethyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725718.png)
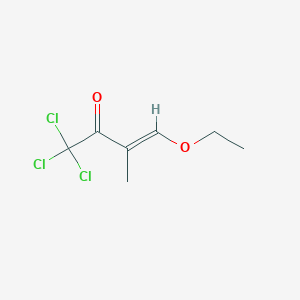
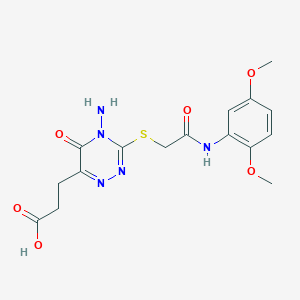
![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)
